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molecular formula C12H17N3O4 B8490758 N-(2-(dimethylamino)ethyl)-3-methoxy-4-nitrobenzamide

N-(2-(dimethylamino)ethyl)-3-methoxy-4-nitrobenzamide

Cat. No. B8490758
M. Wt: 267.28 g/mol
InChI Key: ZZGTWRUSJYESBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09212192B2

Procedure details

To a solution of 3-methoxy-4-nitrobenzoic acid (5.0 g, 25.4 mmol) and N1,N1-dimethylethane-1,2-diamine (2.7 g, 30.5 mmol) in dichloromethane (200 mL) were added 1-hydroxybenzotriazole hydrate (7.8 g, 50.8 mmol), 1-ethyl-(3-dimethyl aminopropyl)carbodiimide hydrochloride (9.7 g, 50.8 mmol) and N,N-diisopropyl ethylamine (13.1 g, 101.6 mmol) and the mixture was stirred at ambient temperature for 16 hours. The mixture was washed with water (50 mL), dried over sodium sulfate, filtered, and concentrated. The residue was purified by flash chromatography on silica gel (200-300 mesh) eluting with 20/1 dichloromethane/methanol to give the title compound. MS: 268 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
[Compound]
Name
1-ethyl-(3-dimethyl aminopropyl)carbodiimide hydrochloride
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[N+:12]([O-:14])=[O:13])[C:6]([OH:8])=O.[CH3:15][N:16]([CH3:20])[CH2:17][CH2:18][NH2:19].O.ON1C2C=CC=CC=2N=N1.C(N(CC)C(C)C)(C)C>ClCCl>[CH3:15][N:16]([CH3:20])[CH2:17][CH2:18][NH:19][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:11]([N+:12]([O-:14])=[O:13])=[C:3]([O:2][CH3:1])[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
Name
Quantity
2.7 g
Type
reactant
Smiles
CN(CCN)C
Name
Quantity
7.8 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
1-ethyl-(3-dimethyl aminopropyl)carbodiimide hydrochloride
Quantity
9.7 g
Type
reactant
Smiles
Name
Quantity
13.1 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (200-300 mesh)
WASH
Type
WASH
Details
eluting with 20/1 dichloromethane/methanol

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN(CCNC(C1=CC(=C(C=C1)[N+](=O)[O-])OC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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